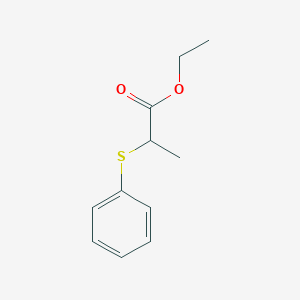

Ethyl 2-(phenylsulfanyl)propanoate

説明

Ethyl 2-(phenylthio)propanoate: is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents

特性

IUPAC Name |

ethyl 2-phenylsulfanylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2S/c1-3-13-11(12)9(2)14-10-7-5-4-6-8-10/h4-9H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFQJVOVRMATZLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)SC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601347469 | |

| Record name | Ethyl 2-(phenylsulfanyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601347469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20461-98-7 | |

| Record name | Ethyl 2-(phenylsulfanyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601347469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: Ethyl 2-(phenylthio)propanoate can be synthesized through the esterification of 2-(phenylthio)propanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the equilibrium towards ester formation .

Industrial Production Methods: In an industrial setting, the synthesis of ethyl 2-(phenylthio)propanoate may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts can also be employed to facilitate the esterification process while minimizing by-products .

化学反応の分析

Types of Reactions:

Oxidation: Ethyl 2-(phenylthio)propanoate can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The phenylthio group can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Alkyl halides or other electrophiles in the presence of a base.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: 2-(phenylthio)propanol.

Substitution: Various substituted phenylthio derivatives.

科学的研究の応用

Medicinal Chemistry

Inhibitors of Heme Oxygenase-1

Recent research has identified Ethyl 2-(phenylsulfanyl)propanoate as a potential inhibitor of heme oxygenase-1 (HO-1), an enzyme implicated in various pathological conditions, including cancer and inflammation. The compound's ability to inhibit HO-1 suggests it may serve as a lead compound for developing new therapeutic agents targeting this enzyme .

Case Study: Synthesis of HO-1 Inhibitors

In a study focusing on the identification of potent HO-1 inhibitors, researchers employed Ethyl 2-(phenylsulfanyl)propanoate as a scaffold for further modifications. The study utilized 3D quantitative structure-activity relationship (QSAR) techniques to optimize the compound's efficacy, demonstrating its potential as a basis for drug design .

Organic Synthesis

Reagent in Synthetic Pathways

Ethyl 2-(phenylsulfanyl)propanoate is utilized as a reagent in various synthetic pathways, particularly in the formation of thioether compounds. Its ability to participate in nucleophilic substitution reactions makes it valuable in creating more complex organic molecules.

Data Table: Synthetic Applications

Flavoring Agents

Ethyl 2-(phenylsulfanyl)propanoate has been explored for its potential use as a flavoring agent due to its aromatic properties. Compounds with similar structures are often evaluated for their sensory characteristics, which can be beneficial in food chemistry.

Case Study: Flavor Profile Analysis

Research into the flavor profiles of various esters, including Ethyl 2-(phenylsulfanyl)propanoate, has indicated that the compound may contribute unique flavors when used in food products. Sensory analysis methods have been applied to assess its impact on taste and aroma .

Environmental Applications

The compound's properties may also lend themselves to environmental applications, particularly in the development of biodegradable materials or as part of green chemistry initiatives aimed at reducing harmful substances in chemical processes.

作用機序

The mechanism of action of ethyl 2-(phenylthio)propanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may interact with biological pathways. The phenylthio group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways .

類似化合物との比較

Ethyl 2-(phenylthio)acetate: Similar structure but with a shorter carbon chain.

Methyl 2-(phenylthio)propanoate: Similar structure but with a methyl ester group instead of an ethyl ester group.

Ethyl 2-(phenylthio)butanoate: Similar structure but with a longer carbon chain.

生物活性

Ethyl 2-(phenylsulfanyl)propanoate, a compound with the molecular formula CHOS, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological properties, particularly focusing on its pharmacological applications and mechanisms of action.

Chemical Structure and Properties

Ethyl 2-(phenylsulfanyl)propanoate features a propanoate backbone substituted with a phenylsulfanyl group. The presence of the sulfur atom in the structure is significant as it can influence the compound's reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | CHOS |

| Molecular Weight | 226.29 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not available |

Synthesis

The synthesis of ethyl 2-(phenylsulfanyl)propanoate typically involves nucleophilic substitution reactions where thiol compounds react with activated esters or halides. This method allows for the introduction of the phenylsulfanyl group onto the propanoate moiety, enhancing its biological activity.

Antimicrobial Properties

Research indicates that compounds containing sulfur atoms, such as ethyl 2-(phenylsulfanyl)propanoate, exhibit notable antimicrobial activities. A study demonstrated that derivatives with similar structures showed effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell walls or interference with metabolic pathways .

Anticancer Activity

Preliminary studies suggest that ethyl 2-(phenylsulfanyl)propanoate may possess anticancer properties. For instance, compounds derived from similar structures have been evaluated for their ability to inhibit cancer cell proliferation in vitro. The MTT assay results indicated moderate cytotoxic effects against glioblastoma cell lines, suggesting potential as an anticancer agent .

The biological activity of ethyl 2-(phenylsulfanyl)propanoate may be attributed to its ability to interact with cellular targets involved in signaling pathways. The phenylsulfanyl group can enhance lipophilicity, facilitating cellular uptake and interaction with membrane proteins or enzymes critical for cell survival and proliferation .

Case Studies

- Antimicrobial Evaluation : A series of experiments evaluated the antimicrobial efficacy of various sulfanyl-substituted esters against common pathogens. Ethyl 2-(phenylsulfanyl)propanoate was included in these studies and showed promising results against Staphylococcus aureus and Escherichia coli.

- Cytotoxicity Assays : In vitro studies were conducted on human cancer cell lines to assess the cytotoxic effects of ethyl 2-(phenylsulfanyl)propanoate. Results indicated a dose-dependent reduction in cell viability, highlighting its potential as an anticancer agent.

Q & A

Q. What are the optimal synthetic routes for Ethyl 2-(phenylsulfanyl)propanoate, and how do reaction conditions influence yield?

The compound is synthesized via esterification or substitution reactions. For example, reacting thiophenol derivatives with ethyl acrylate under basic conditions can yield the target compound. Key factors include solvent choice (e.g., dichloromethane or THF), temperature control (20–60°C), and catalysts like triethylamine. Yields exceeding 90% are achievable with stoichiometric optimization .

Q. How can Ethyl 2-(phenylsulfanyl)propanoate be characterized using spectroscopic methods?

- NMR : The phenylsulfanyl group produces distinct aromatic proton signals (δ 7.2–7.5 ppm in H NMR), while the ester carbonyl appears at ~170 ppm in C NMR.

- FT-IR : Stretching vibrations for C=O (1730–1750 cm) and C-S (600–700 cm) confirm functional groups.

- Mass Spectrometry : The molecular ion peak (m/z 208.28) and fragmentation patterns (e.g., loss of -OEt) validate the structure .

Q. What safety protocols are recommended for handling Ethyl 2-(phenylsulfanyl)propanoate?

The compound is stable under standard lab conditions but requires precautions:

- Use PPE (gloves, goggles) due to potential skin/eye irritation.

- Store in a cool, dry place away from oxidizers.

- Dispose via approved hazardous waste channels. Toxicity data (e.g., LD50) are limited, so assume moderate acute toxicity .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of Ethyl 2-(phenylsulfanyl)propanoate in nucleophilic substitutions?

Density Functional Theory (DFT) calculations (B3LYP/6-311G++ level) reveal the electron-withdrawing effect of the sulfanyl group, which polarizes the ester carbonyl. This enhances susceptibility to nucleophilic attack at the β-carbon. Frontier molecular orbital analysis further identifies reactive sites for regioselective modifications .

Q. What strategies resolve contradictions in reported bioactivity data for sulfanyl-containing esters?

Discrepancies in antimicrobial or enzyme inhibition studies may arise from:

Q. How does Ethyl 2-(phenylsulfanyl)propanoate serve as a precursor in polymer chemistry?

The acrylate moiety enables radical polymerization, forming sulfur-rich polymers with applications in conductive materials. Copolymerization with methyl methacrylate enhances thermal stability (TGA data shows decomposition >250°C). Adjusting monomer ratios modulates glass transition temperatures (DSC analysis) .

Q. What are the challenges in quantifying trace degradation products of this compound in environmental samples?

Use LC-MS/MS with a C18 column and ESI+ ionization. Major degradation products include phenylsulfinic acid and propanoic acid derivatives. Matrix effects (e.g., soil or water) require isotope-labeled internal standards (e.g., C-ethyl esters) for accurate quantification .

Q. How do steric and electronic effects influence the compound’s participation in Suzuki-Miyaura couplings?

The phenylsulfanyl group’s steric bulk hinders transmetalation, reducing cross-coupling efficiency. Replacing the ethyl ester with a methyl group (lower steric hindrance) or using Pd/XPhos catalysts improves yields. Computational docking studies suggest optimal ligand-metal coordination angles (~90°) for effective catalysis .

Methodological Resources

Q. What analytical techniques differentiate Ethyl 2-(phenylsulfanyl)propanoate from its structural analogues?

Q. How to design kinetic studies for ester hydrolysis under varying pH conditions?

Use UV-Vis spectroscopy to track absorbance changes at 260 nm (hydrolysis product). Pseudo-first-order kinetics apply; rate constants () are pH-dependent, with maximum hydrolysis at pH 8–10. Arrhenius plots reveal activation energies (~50 kJ/mol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。